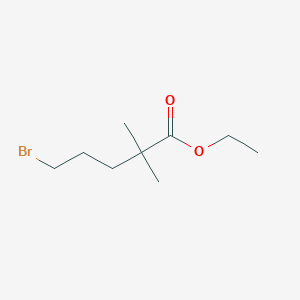










|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[CH:14]([CH3:16])[CH3:15].[Br:21][CH2:22][CH2:23][CH2:24]Br.[NH4+].[Cl-]>C1COCC1>[Br:21][CH2:22][CH2:23][CH2:24][C:14]([CH3:16])([CH3:15])[C:13]([O:18][CH2:19][CH3:20])=[O:17] |f:4.5|
|


|
Name
|
|
|
Quantity
|
14.35 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
68 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
13.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
10.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCBr
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 0˜5° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at −78° C. for 1 h
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at −78° C. for 1 h
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
was then warmed up to 23° C. over 2 hrs
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 1N HCl and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated down
|
|
Type
|
CUSTOM
|
|
Details
|
to give 23 g of crude product
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography (5% to 30% EtOAc in hexanes)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCCC(C(=O)OCC)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.4 g | |
| YIELD: PERCENTYIELD | 73% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |